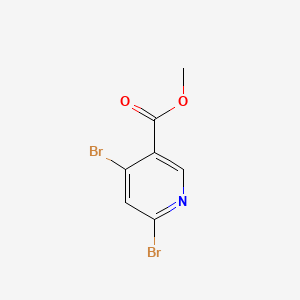

Methyl 4,6-dibromonicotinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

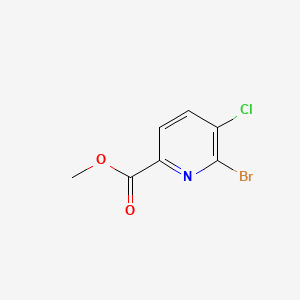

Methyl 4,6-dibromonicotinate is a chemical compound with the CAS Number: 1364663-27-3 . Its molecular formula is C7H5Br2NO2 and it has a molecular weight of 294.93 . The IUPAC name for this compound is methyl 4,6-dibromonicotinate . It is a solid substance under normal conditions .

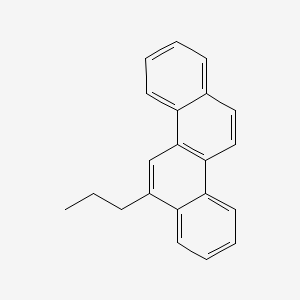

Molecular Structure Analysis

The InChI code for Methyl 4,6-dibromonicotinate is 1S/C7H5Br2NO2/c1-12-7(11)4-3-10-6(9)2-5(4)8/h2-3H,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

Methyl 4,6-dibromonicotinate is a solid substance under normal conditions . It has a molecular weight of 294.93 . The compound should be stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications

Methylation in Biological Systems

- Methylglyoxal and Advanced Glycation End-Products: Methylglyoxal (MG), a reactive alpha-oxoaldehyde, forms advanced glycation end-products through its interaction with arginine and lysine residues in proteins. These products are associated with complications in diabetes and neurodegenerative diseases. MG is found in various foodstuffs and beverages and is formed during processing and storage. Its presence in biological samples can be quantified by HPLC or GC methods (Nemet, Varga-Defterdarović, & Turk, 2006).

Chemistry and Structural Analysis

- Investigation of Schiff Bases: Schiff bases, which include structures similar to Methyl 4,6-dibromonicotinate, have been studied for their prototropy, structural preferences, and radical scavenging properties. These properties are significant for potential therapeutic applications and usage in the pharmaceutical and food industries (Kaştaş et al., 2017).

Methylation in Gene Regulation

- mRNA Methylation: Methylation of the N(6) position of adenosine in mRNA, identified through transcriptome-wide localization, is an important base modification in mRNA. This modification shows tissue-specific regulation and is linked to brain development, hinting at its critical regulatory role in gene expression and epigenetics (Meyer et al., 2012).

Environmental and Agricultural Applications

- Methylation of Halogenated Compounds by Bacteria: Research on O-methylation of halogenated compounds, such as 2,6-dibromophenol, has been conducted. This process, carried out by bacteria, highlights the potential environmental significance of methylation reactions in the biodegradation or transformation of halogenated environmental pollutants (Neilson et al., 1988).

Pharmacogenetics and Drug Interaction

- Pharmacogenetics of Methyltransferase Enzymes: Studies in pharmacogenetics have shown that genetic polymorphisms in methyltransferase enzymes, such as catechol O-methyltransferase and thiopurine methyltransferase, significantly influence the metabolism and therapeutic efficacy of various drugs. This has implications for personalized medicine and the development of more effective drug regimens (Weinshilboum, Otterness, & Szumlanski, 1999).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and washing thoroughly after handling .

properties

IUPAC Name |

methyl 4,6-dibromopyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2NO2/c1-12-7(11)4-3-10-6(9)2-5(4)8/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBLRATRCAWQHFC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60744291 |

Source

|

| Record name | Methyl 4,6-dibromopyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60744291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.93 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4,6-dibromonicotinate | |

CAS RN |

1364663-27-3 |

Source

|

| Record name | 3-Pyridinecarboxylic acid, 4,6-dibromo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1364663-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4,6-dibromopyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60744291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B569905.png)